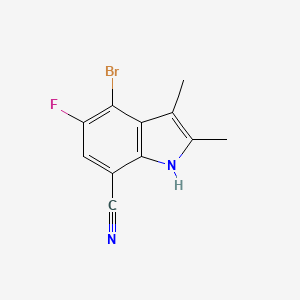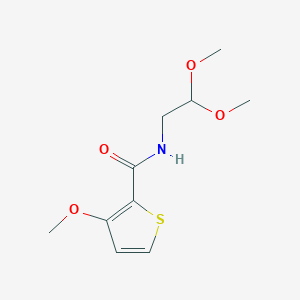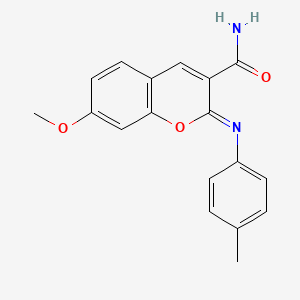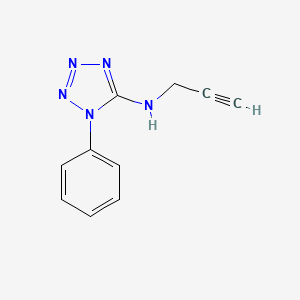![molecular formula C15H20N6O4 B2989192 methyl 2-(3,9-dimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate CAS No. 923233-80-1](/img/structure/B2989192.png)
methyl 2-(3,9-dimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a purine core, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. It also contains various functional groups, including methyl, acetate, and propyl groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, purine derivatives are known to participate in a wide range of chemical reactions, particularly those involving nucleophilic substitution at carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like acetate would likely make the compound polar and potentially soluble in polar solvents .Applications De Recherche Scientifique
Antimicrobial Activity
F3270-0208: has been studied for its potential as an antimicrobial agent. The compound’s structure allows it to interact with various microbial enzymes, potentially inhibiting their function and preventing the growth of bacteria and fungi . This application is particularly relevant in the development of new antibiotics and antifungal medications, especially in an era where antibiotic resistance is a growing concern.
Anticancer Properties
The structural complexity of F3270-0208 makes it a candidate for anticancer research. Compounds with similar structures have shown the ability to interfere with the replication of cancer cells, leading to their death . Research in this area could lead to the development of new chemotherapeutic agents that are more effective and have fewer side effects than current treatments.
Antioxidant Effects
Oxidative stress is a factor in many diseases, and antioxidants can mitigate this stress by neutralizing free radicalsF3270-0208 may possess antioxidant properties, which could be harnessed in the treatment of diseases caused by oxidative damage, such as neurodegenerative disorders .
Antidepressant and Anticonvulsant Uses
The compound’s influence on neurotransmitter systems could make it useful in the treatment of depression and epilepsy. By modulating the activity of certain neurotransmitters, F3270-0208 could help stabilize mood and prevent seizures .
Antihypertensive Application
F3270-0208: might be able to affect the cardiovascular system in a way that reduces blood pressure. This application could be significant in the management of hypertension, a major risk factor for heart disease .
Alzheimer’s Disease Treatment
Compounds like F3270-0208 have been associated with acetylcholinesterase inhibition, which is a target for the treatment of Alzheimer’s disease. By inhibiting this enzyme, the compound could help alleviate the symptoms of Alzheimer’s by improving neurotransmitter levels in the brain .
Pain Management
The analgesic properties of F3270-0208 could be explored for pain management. Its ability to interact with pain receptors or inflammatory pathways could lead to the development of new painkillers .
Antithrombotic Activity
As a fibrinogen receptor antagonist, F3270-0208 could have antithrombotic activity, preventing blood clots without the risk of bleeding associated with some anticoagulants .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(3,9-dimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4/c1-5-6-19-13(23)11-12(18(3)15(19)24)16-14-20(11)7-9(2)17-21(14)8-10(22)25-4/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQVYASYBYDPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)OC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,9-dimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-[(3Z)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate](/img/structure/B2989109.png)
![N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2989110.png)
![1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate](/img/structure/B2989111.png)






![N-(5-{(E)-2-[5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-thienyl]vinyl}-3-methylisoxazol-4-yl)propanamide](/img/structure/B2989123.png)



